molecular formula C17H18ClNO B5855758 N-(3-chloro-4-methylphenyl)-4-isopropylbenzamide

N-(3-chloro-4-methylphenyl)-4-isopropylbenzamide

Cat. No. B5855758
M. Wt: 287.8 g/mol
InChI Key: RHQPQCNOLZIUJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CMPIB is a benzamide derivative that was first synthesized by researchers at the University of California, San Francisco in 2001. Since then, it has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development.

Mechanism of Action

CMPIB works by binding to a specific site on the TRPC5 protein, which inhibits its activity. This leads to a decrease in the influx of calcium ions into neurons, which can be neuroprotective in certain disease states.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, CMPIB has also been shown to have anti-tumor activity in cancer cells. It has been proposed that this activity is due to its ability to inhibit the activity of a protein called TRPC6, which is involved in the regulation of calcium ions in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of CMPIB is its high potency and selectivity for TRPC5 and TRPC6 proteins. This makes it a valuable tool for researchers studying the role of these proteins in various disease states. However, one limitation of CMPIB is its poor solubility in water, which can make it challenging to use in certain experimental settings.

Future Directions

There are several potential future directions for research on CMPIB. One area of interest is the development of more potent and selective TRPC5 inhibitors for use in treating neurodegenerative diseases. Another area of interest is the development of CMPIB derivatives with improved solubility and pharmacokinetic properties for use in drug development.
In conclusion, CMPIB is a chemical compound that has been extensively studied for its potential applications in various fields. Its ability to inhibit the activity of TRPC5 and TRPC6 proteins makes it a valuable tool for researchers studying the role of these proteins in various disease states. While there are limitations to its use in certain experimental settings, the future directions of research on CMPIB hold promise for the development of new treatments for neurodegenerative diseases and cancer.

Synthesis Methods

The synthesis of CMPIB involves the reaction of 3-chloro-4-methylbenzoic acid with isopropylamine in the presence of thionyl chloride and triethylamine. The resulting product is then treated with acetic anhydride to yield CMPIB in high yield and purity.

Scientific Research Applications

CMPIB has been extensively studied for its potential applications in neuroscience research. It has been shown to inhibit the activity of a protein called TRPC5, which is involved in the regulation of calcium ions in the brain. By inhibiting TRPC5, CMPIB has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO/c1-11(2)13-5-7-14(8-6-13)17(20)19-15-9-4-12(3)16(18)10-15/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQPQCNOLZIUJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-4-(propan-2-yl)benzamide

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